1-(氮杂环丁-3-基)-4-乙基哌嗪

描述

Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies . For instance, azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The InChI code for the related compound “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H . This provides a detailed description of the molecular structure. Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives are diverse and complex . For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder that is stored at room temperature .科学研究应用

酶抑制和抑制剂的合成

通过手性中间体的合成,实现了有效的抗人白细胞弹性蛋白酶抑制剂 [S-(R,S)]-2-[4-[(4-甲基哌嗪-1-基)羰基]苯氧基]-3,3-二乙基-N-[1-[3,4-(亚甲二氧基)苯基]丁基]-4-氧代-1-氮杂环丁烷甲酰胺 (L-694,458) 的会聚合成。该合成涉及酯的新型对映选择性脂肪酶水解和锌对苯甲醛的立体选择性加成,证明了氮杂环丁烷衍生物在酶抑制和抑制剂合成中的应用 (Cvetovich et al., 1996)。

潜在的杀菌应用

酸氯化物在吡唑酮衍生物上的环化导致了几种 1-(2,3-二甲基-1-苯基吡唑-5-酮-4-基)-3,4-二取代-2-氮杂环丁酮的合成,这些化合物针对两种真菌进行了测试。该研究提供了对构效关系的见解,表明氮杂环丁烷衍生物的潜在杀菌应用 (Giri et al., 1989)。

抗结核活性

由乙基 2-氰基乙酸酯和 4,6-二氯嘧啶合成的新型同哌嗪-嘧啶-吡唑杂化物对结核分枝杆菌 H37Rv 菌株表现出有效的体外抗结核活性。这些化合物证明了富氮氮杂环丁烷衍生物在抗结核治疗中的潜力 (Vavaiya et al., 2022)。

抗菌应用

由 5-苯基四唑的席夫碱衍生的新合成的 3-氯-4-(取代苯基)-1-{[2-氧代-2-(5-苯基-1H-四唑-1-基)乙基]氨基}氮杂环丁-2-酮对细菌和真菌表现出显着的抗菌活性,突出了它们作为抗菌剂的潜力 (Mohite & Bhaskar, 2011)。

药物发现和改造

Minisci 反应被用来将氮杂环丁-3-基引入杂芳基碱中,证明了氮杂环丁烷衍生物在药物发现和改造中的效用。该方法应用于吉非替尼等化合物,展示了氮杂环丁烷衍生物在药物分子合成中的多功能性 (Duncton et al., 2009)。

作用机制

- Specifically, it inhibits L-type calcium channels in these cells . These channels play a crucial role in regulating intracellular calcium levels, which influence muscle contraction and blood pressure.

- Unlike some other calcium channel blockers, it does not induce reflex tachycardia (increased heart rate) due to vasodilation .

Target of Action

Mode of Action

Pharmacokinetics

- Details on absorption are not readily available in the provided sources. The compound has a high affinity for vascular tissue . Further information on metabolism and elimination is not specified. The gradual onset of action suggests sustained bioavailability.

Result of Action

安全和危害

The safety and hazards associated with azetidine derivatives can vary depending on the specific compound. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has been classified with the signal word “Warning” and associated with several hazard statements including H302, H315, H319, and H335 .

未来方向

属性

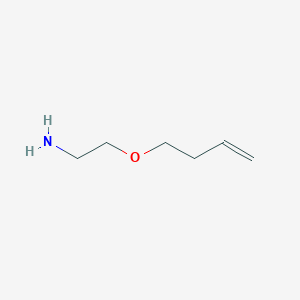

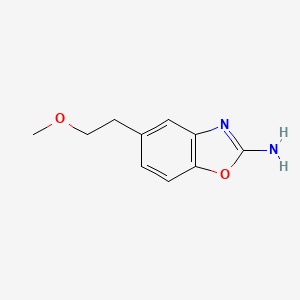

IUPAC Name |

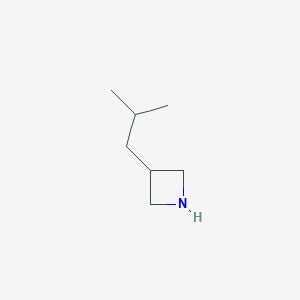

1-(azetidin-3-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-2-11-3-5-12(6-4-11)9-7-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDHXJSILDAMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)

![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)